molecular formula C7H5BrN2O B13146290 4-Bromo-2-methyloxazolo[4,5-c]pyridine

4-Bromo-2-methyloxazolo[4,5-c]pyridine

Cat. No.: B13146290
M. Wt: 213.03 g/mol
InChI Key: VLMFZCMRUUZCNT-UHFFFAOYSA-N
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Description

Significance of Azolo-Fused Pyridines as Core Scaffolds in Chemical Research

Azolo-fused pyridines, a class of compounds that includes the oxazolo[4,5-c]pyridine (B1611411) system, are of significant interest in various fields of chemical research. Their structural resemblance to purine (B94841) bases makes them promising candidates for the development of antimetabolites with potential anticancer activity. nih.govmdpi.com The incorporation of these fused heterocyclic systems can enhance the biological activity and pharmacological properties of molecules. researchgate.netnih.gov

Derivatives of azolo-fused pyridines, such as oxazolopyridines, have demonstrated a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.net For instance, certain oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been identified as inhibitors of various kinases involved in carcinogenesis, such as VEGFR-2, and have shown potential as anti-angiogenic agents. nih.govmdpi.com The imidazo[4,5-b]pyridine scaffold, another member of this family, has been explored for its antiproliferative, antibacterial, and antiviral activities. nih.gov The versatility of these core structures allows for extensive functionalization, enabling the fine-tuning of their properties for specific applications in medicinal chemistry and materials science. acs.orgmdpi.com

Overview of Halogenated Heterocycles as Key Intermediates in Synthetic Strategies

Halogenated heterocycles are indispensable tools in modern organic synthesis, serving as versatile intermediates for the construction of complex molecular architectures. sigmaaldrich.com The presence of a halogen atom, such as bromine, on a heterocyclic ring provides a reactive handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions.

These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.orgresearchgate.net Brominated heterocycles are often preferred over their chlorinated counterparts as coupling partners in these reactions. acs.org The strategic incorporation of halogens can modulate the electronic properties, reactivity, lipophilicity, and metabolic stability of a molecule, which is crucial for drug design and the development of new materials. The carbon-halogen bond's ability to act as a versatile functional group allows for targeted late-stage functionalization, a key strategy in the synthesis of complex molecules.

Positioning of 4-Bromo-2-methyloxazolo[4,5-c]pyridine within Contemporary Heterocyclic Chemistry Studies

Within the landscape of contemporary heterocyclic chemistry, 4-Bromo-2-methyloxazolo[4,5-c]pyridine emerges as a significant building block. Its structure combines the key features of an azolo-fused pyridine (B92270) with the synthetic utility of a halogenated heterocycle. The bromo-substituent at the 4-position makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position. acs.orgresearchgate.net

The 2-methyl group on the oxazole (B20620) ring can also influence the molecule's reactivity and physical properties. The synthesis of related oxazolo[4,5-b]pyridine (B1248351) derivatives has been reported, highlighting the accessibility of this class of compounds. nih.govchemicalbook.com The potential for this compound to serve as a precursor to a library of derivatives makes it a valuable tool for medicinal chemists and materials scientists exploring the chemical space around the oxazolo[4,5-c]pyridine core.

Research Gaps and Future Perspectives for the Oxazolo[4,5-c]pyridine Class

While the broader class of oxazolopyridines has seen increased interest, the specific oxazolo[4,5-c]pyridine scaffold remains less explored compared to its isomers like oxazolo[5,4-b] and oxazolo[4,5-b]pyridines. researchgate.net Current synthetic methods for oxazolopyridines can be limited by harsh reaction conditions, long reaction times, and low yields. researchgate.netresearchgate.net There is a need for the development of more efficient and milder synthetic routes to access a wider variety of substituted oxazolo[4,5-c]pyridine derivatives.

Future research should focus on a systematic exploration of the reactivity of 4-Bromo-2-methyloxazolo[4,5-c]pyridine in a broader range of cross-coupling reactions and other functionalization chemistries. Investigating the biological activities of the resulting derivatives could uncover new therapeutic agents. Furthermore, the photophysical properties of these compounds could be studied for potential applications in materials science, such as in organic light-emitting diodes (OLEDs). A deeper understanding of the structure-activity and structure-property relationships within the oxazolo[4,5-c]pyridine class will be crucial for unlocking their full potential. researchgate.net

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

4-bromo-2-methyl-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C7H5BrN2O/c1-4-10-6-5(11-4)2-3-9-7(6)8/h2-3H,1H3

InChI Key

VLMFZCMRUUZCNT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=CN=C2Br

Origin of Product

United States

Strategic Methodologies for the Chemical Synthesis of 4 Bromo 2 Methyloxazolo 4,5 C Pyridine

Retrosynthetic Disconnections and Identification of Precursors for the Oxazolo[4,5-c]pyridine (B1611411) Ring System

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the oxazolo[4,5-c]pyridine ring system, the primary disconnections involve breaking the C-O and C-N bonds of the oxazole (B20620) ring. This approach identifies substituted aminopyridines as key precursors.

A common retrosynthetic strategy for oxazolopyridines points to a 3-hydroxy-2-aminopyridine derivative as a crucial starting material. researchgate.net The oxazole ring can then be formed by reacting this precursor with an appropriate carboxylic acid derivative or its equivalent. For the target molecule, 2-methyl-oxazolo[4,5-c]pyridine, this would involve a reagent that can introduce the 2-methyl group, such as acetic anhydride (B1165640) or triethyl orthoacetate. chemicalbook.com

Another disconnection strategy involves building the pyridine (B92270) ring onto a pre-existing functionalized oxazole core. researchgate.net However, the former approach, starting from a substituted pyridine, is often more direct for this specific target. The core structure can be envisioned as being assembled from a suitably substituted pyridine ring, which provides the foundational framework for the subsequent cyclization to form the fused oxazole ring. advancechemjournal.com

De Novo Cyclization Approaches for Constructing the Oxazole and Pyridine Moieties

The de novo synthesis, or the construction of the heterocyclic system from acyclic or simpler cyclic precursors, can be approached in several ways, including multicomponent reactions and intramolecular cyclization pathways.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. acsgcipr.org While direct MCRs for the specific 4-bromo-2-methyloxazolo[4,5-c]pyridine are not extensively documented, related strategies for similar fused systems offer valuable insights.

For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction is a well-established three-component reaction for synthesizing various fused imidazole (B134444) scaffolds and can be adapted for other heterocyclic systems. nih.govnih.govresearchgate.netmdpi.com An analogous approach could potentially involve the condensation of an aminopyridine derivative, an aldehyde, and an isonitrile to construct the core ring system, which could then be further functionalized. researchgate.net The efficiency of MCRs lies in their ability to rapidly build molecular complexity from simple starting materials in a one-pot process. acsgcipr.orgdmed.org.ua

Reaction TypeReactantsKey Features
Hantzsch-type Synthesisα,β-unsaturated compound, active methylene (B1212753) compound, amineForms a dihydropyridine (B1217469) intermediate requiring oxidation.
Bohlmann-Rahtz SynthesisEnamine, α,β-unsaturated ketoneDirect formation of the aromatic pyridine ring. acsgcipr.org
GBB ReactionHeterocyclic amidine, aldehyde, isonitrileVersatile for creating fused heterocyclic systems. nih.govnih.govmdpi.com

Intramolecular Cyclization Pathways

Intramolecular cyclization is a more common and direct strategy for forming the oxazolo[4,5-c]pyridine skeleton. This method typically involves the cyclization of a pre-functionalized pyridine derivative.

A widely used method is the condensation of a 3-hydroxy-2-aminopyridine with a carboxylic acid or its derivative. For the synthesis of the 2-methyl substituted target, reacting 2-amino-3-hydroxypyridine (B21099) with triethyl orthoacetate is an effective approach. chemicalbook.com The reaction proceeds via the formation of an intermediate that undergoes cyclization to yield the oxazole ring.

Another pathway involves the cyclization of a 4-halo-3-acylaminopyridine. For example, 2-tert-butyl-oxazolo[4,5-c]pyridine has been synthesized through the microwave-assisted, cesium carbonate-catalyzed cyclization of 4-bromo-3-pivaloylaminopyridine. researchgate.net This demonstrates that an intramolecular nucleophilic substitution can be a viable route to form the oxazole ring.

Efficient methods have also been developed for related isoxazolo[4,5-b]pyridines starting from readily available 2-chloro-3-nitropyridines, which undergo intramolecular nucleophilic substitution of the nitro group as the key cyclization step. nih.gov Such strategies highlight the versatility of intramolecular reactions in constructing fused pyridine heterocycles. mdpi.com

Targeted Bromination Methodologies for the C-4 Position

Once the 2-methyloxazolo[4,5-c]pyridine (B3029799) core is assembled, the final step is the regioselective introduction of a bromine atom at the C-4 position of the pyridine ring.

Direct Halogenation Protocols

Direct bromination of the oxazolo[4,5-c]pyridine ring system can be challenging due to the potential for multiple reactive sites. The reactivity of the pyridine ring is influenced by the fused oxazole moiety. Electrophilic substitution reactions, such as bromination, on the pyridine ring are generally difficult and often require harsh conditions. However, studies on related heterocycles show that direct halogenation can be achieved under specific conditions. For example, direct bromination has been successfully used to synthesize brominated oxazole and isoxazole (B147169) derivatives. researchgate.net

Recent advancements have explored methods for the regioselective halogenation of pyridines. One such method involves a sequence of pyridyl ring opening to form acyclic Zincke imine intermediates, which then undergo highly regioselective halogenation before ring closing. nih.gov This approach allows for functionalization at positions that are otherwise difficult to access directly.

Transformations from Pre-functionalized Analogues

A more reliable and common strategy for introducing a bromine atom at a specific position is to start with a precursor that is already functionalized at the desired carbon. This pre-functionalization allows for a more controlled transformation into the bromo derivative.

One approach is to use a starting material that already contains the bromine atom on the pyridine ring. For instance, the synthesis of 6-bromo-2-methyl-oxazolo[4,5-b]pyridine is achieved by the condensation of 2-amino-6-bromo-3-hydroxy-pyridine with triethyl orthoacetate. chemicalbook.com A similar strategy could be applied for the 4-bromo isomer by starting with a 4-bromo-3-hydroxy-2-aminopyridine precursor.

Another powerful method is the Sandmeyer reaction, which involves the diazotization of an amino group followed by its replacement with a halogen. If a 4-amino-2-methyloxazolo[4,5-c]pyridine derivative can be synthesized, it could be converted to the target 4-bromo compound via a Sandmeyer reaction. This is a classic and effective method for introducing halogens onto aromatic rings.

Precursor Functional GroupTransformation MethodReagents
Amino Group (-NH₂)Sandmeyer ReactionNaNO₂, HBr, CuBr
Hydroxy Group (-OH)Halogen ExchangePOBr₃, PBr₅
Chloro Group (-Cl)Halogen ExchangeHBr, high temperature
Bromo-substituted PyridineIntramolecular Cyclizatione.g., Acetic anhydride

Optimization of Reaction Conditions, Yields, and Scalability in Laboratory Synthesis

The primary route for constructing the oxazolo[4,5-c]pyridine core involves the intramolecular cyclization of a suitably substituted pyridine precursor. Specifically, the synthesis of a 2-alkyloxazolo[4,5-c]pyridine can be achieved through the cyclization of a 4-halo-3-acylaminopyridine. researchgate.net For the target molecule, 4-Bromo-2-methyloxazolo[4,5-c]pyridine, this would typically involve the cyclization of a precursor like N-(4-bromo-2-methylpyridin-3-yl)acetamide. An alternative well-established method for forming oxazolopyridines is the condensation of an ortho-aminohydroxypyridine with a carboxylic acid derivative or an orthoester. chemicalbook.comresearchgate.net

Optimization of these synthetic routes is critical for achieving high yields and purity. Several factors are systematically varied to find the most efficient conditions:

Catalyst and Base/Acid System: The choice of catalyst and base or acid is paramount. For instance, the cyclization of 4-bromo-3-pivaloylaminopyridine to form an oxazolo[4,5-c]pyridine has been successfully facilitated using a tetrabutylammonium (B224687) bromide (TBAB) catalyst in the presence of a base like cesium carbonate. researchgate.net In analogous syntheses of the isomeric oxazolo[4,5-b]pyridines, acid catalysts such as p-toluenesulfonic acid monohydrate are commonly employed to promote the condensation and subsequent cyclization. chemicalbook.com The selection between a basic or acidic medium depends on the specific nature and reactivity of the precursor.

Solvent: The reaction solvent plays a crucial role in solubility, reaction rate, and, in some cases, selectivity. Aprotic polar solvents are often used for such cyclizations.

Temperature and Reaction Time: Thermal conditions are a key optimization parameter. Many cyclization reactions require elevated temperatures to overcome the activation energy barrier. The use of microwave irradiation has emerged as a powerful technique to significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with improved yields. researchgate.net

The table below summarizes typical reaction conditions for the synthesis of related brominated oxazolopyridine structures, illustrating the parameters that would be optimized for the synthesis of 4-Bromo-2-methyloxazolo[4,5-c]pyridine.

PrecursorReagent/CatalystSolventTemperatureTimeYieldIsomer FormedReference
4-Bromo-3-pivaloylaminopyridineCs₂CO₃, TBABNot SpecifiedMicrowaveOxazolo[4,5-c]pyridine researchgate.net
2-Amino-6-bromo-3-hydroxy-pyridineTriethyl orthoacetate, p-TSANone130°C1 h~85%Oxazolo[4,5-b]pyridine (B1248351) chemicalbook.com
Oxazolo[4,5-b]pyridine-2(3H)-oneN-Bromo-succinimide (NBS)DMF10 - 90°C1-36 hup to 92%Oxazolo[4,5-b]pyridine google.com

Scalability

Transitioning a synthetic procedure from a laboratory scale (milligrams to grams) to a larger, preparative scale presents significant challenges. researchgate.net Direct scaling of batch reactions can lead to issues with heat transfer, mixing, and reaction control. Modern approaches to enhance scalability in heterocyclic synthesis include the adoption of continuous flow chemistry. technologynetworks.com Flow reactors offer superior control over reaction parameters, improved safety, and can facilitate higher throughput compared to traditional batch methods. Microwave-assisted synthesis, initially developed for small-scale rapid optimization, has also been adapted for larger-scale batch and continuous flow processes, providing a viable path toward scalable production of complex heterocyclic compounds. technologynetworks.com

Considerations for Regioselectivity and Chemoselectivity in Synthetic Routes

In the synthesis of substituted heterocyclic systems like 4-Bromo-2-methyloxazolo[4,5-c]pyridine, controlling the regioselectivity (where on a molecule a reaction occurs) and chemoselectivity (which functional group reacts) is essential for obtaining the desired product.

Regioselectivity in Oxazolopyridine Formation

The isomeric structure of an oxazolopyridine is determined entirely by the substitution pattern of the initial pyridine ring. The formation of the oxazolo[4,5-c]pyridine skeleton requires the fusion of the oxazole ring across the C4 and C5 positions of the pyridine. This is only possible if the synthetic precursor has reactive functional groups at these adjacent positions, such as a 3-amino-4-hydroxy, 3-amino-4-halo, or 3-acylamino-4-halo arrangement. researchgate.netchembk.com The synthesis of other isomers relies on different precursor substitution patterns, highlighting the critical role of starting material selection in dictating the final regiochemical outcome.

The following table illustrates how the regiochemistry of the precursor dictates the resulting fused ring system.

Precursor Substituent PatternResulting IsomerReference(s)
3-Amino-4-hydroxy-pyridineOxazolo[4,5-c] researchgate.netchembk.com
2-Amino-3-hydroxy-pyridineOxazolo[4,5-b] chemicalbook.com
3-Amino-2-hydroxy-pyridineOxazolo[5,4-b] researchgate.net

Chemoselectivity in Functionalization

Chemoselectivity becomes critical when the molecule contains multiple reactive sites. The target compound possesses a pyridine nitrogen, a fused oxazole ring, a methyl group, and a bromine atom, all of which could potentially participate in reactions.

Introduction of the Bromo Group: The bromine atom can be introduced either before or after the formation of the oxazole ring. A common and often more controllable strategy is to begin with a pyridine derivative that is already brominated at the desired position, such as 4-bromo-3-nitropyridine, which can then be converted to the necessary 3-amino precursor. researchgate.net Post-cyclization bromination would require a method that selectively targets the C4 position of the 2-methyloxazolo[4,5-c]pyridine core, which can be challenging to control.

Selective Reactions of the Bromo Group: The bromine atom at the C4 position serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). A key chemoselectivity challenge arises if other reactive groups or positions are present. Research on substituted bromopyridines has shown that the reactivity of a C-Br bond is influenced by its position on the ring and the nature of other substituents. rsc.orgresearchgate.net For example, in polyhalogenated pyridines, careful selection of the catalyst (e.g., palladium vs. copper) and reaction conditions can allow for the selective reaction of one halogen over another. researchgate.net Furthermore, novel methods have been developed for the 4-selective substitution of more readily available 3-bromopyridines, proceeding through a pyridyne intermediate, which demonstrates the possibility of controlling functionalization at the C4 position. rsc.orgresearchgate.net This allows for the installation of various nucleophiles chemoselectively, even in the presence of other reactive functional groups. rsc.org

Advanced Chemical Reactivity and Synthetic Transformations of 4 Bromo 2 Methyloxazolo 4,5 C Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Bromo Position

The pyridine (B92270) ring within the 4-Bromo-2-methyloxazolo[4,5-c]pyridine scaffold is electron-deficient, which facilitates the displacement of the bromide at the C-4 position by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This position is activated towards nucleophilic attack due to the electron-withdrawing effect of the pyridine nitrogen.

The reactivity of 4-Bromo-2-methyloxazolo[4,5-c]pyridine with a range of nucleophiles has been investigated to synthesize a variety of substituted derivatives.

Nitrogen Nucleophiles: Primary and secondary amines readily displace the C-4 bromo substituent. For instance, reaction with amines such as 4-(trifluoromethyl)piperidin-4-amine (B3365731) hydrochloride in the presence of a base like triethylamine (B128534) (TEA) in N-methyl-2-pyrrolidone (NMP) at elevated temperatures affords the corresponding 4-amino substituted products.

Oxygen Nucleophiles: Alkoxides, such as sodium methoxide, can be employed to introduce alkoxy groups at the C-4 position. These reactions typically proceed under heated conditions in a polar solvent.

Sulfur Nucleophiles: Thiolates are effective nucleophiles for introducing sulfur-based functionalities. The reaction of 4-Bromo-2-methyloxazolo[4,5-c]pyridine with a thiol in the presence of a suitable base leads to the formation of a C-S bond at the C-4 position.

The following table summarizes representative SNAr reactions.

NucleophileReagents and ConditionsProductYield (%)
4-(Trifluoromethyl)piperidin-4-amine HClTEA, NMP, 150 °CN-(4-(Trifluoromethyl)piperidin-4-yl)-2-methyloxazolo[4,5-c]pyridin-4-amine76%
4-Aminopiperidine-1-carboxylic acid tert-butyl esterTEA, NMP, 150 °Ctert-Butyl 4-((2-methyloxazolo[4,5-c]pyridin-4-yl)amino)piperidine-1-carboxylate78%

Data sourced from patent WO2007075847 A1.

The SNAr reaction at the C-4 position of the oxazolo[4,5-c]pyridine (B1611411) ring proceeds via a classical addition-elimination mechanism. The pyridine nitrogen atom plays a crucial role in stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. stackexchange.comechemi.com

The mechanism involves two key steps:

Nucleophilic Attack: The nucleophile attacks the electron-deficient C-4 carbon, leading to the formation of a resonance-stabilized anionic σ-complex (Meisenheimer complex). The negative charge is delocalized over the aromatic system and onto the electronegative pyridine nitrogen atom, which significantly stabilizes the intermediate.

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the bromide ion, yielding the final substituted product.

The rate of these reactions is influenced by the electron-withdrawing nature of the pyridine ring, the strength of the nucleophile, and the reaction conditions, such as solvent and temperature. The C-4 position is particularly activated, analogous to the para-position in nitro-substituted halobenzenes. stackexchange.comechemi.com

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C-4 position of 4-Bromo-2-methyloxazolo[4,5-c]pyridine, offering a broader substrate scope and milder reaction conditions compared to traditional methods.

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling the bromo-substituted heterocycle with various organoboron compounds. This reaction is instrumental in synthesizing biaryl and alkyl-aryl structures. The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and requires a base.

For example, the coupling of 4-Bromo-2-methyloxazolo[4,5-c]pyridine with 3-formylphenylboronic acid using a catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and a base like sodium carbonate in a solvent mixture of 1,4-dioxane (B91453) and water yields the corresponding 4-aryl derivative.

Boronic Acid/EsterCatalystBaseProductYield (%)
3-Formylphenylboronic acidPd(dppf)Cl₂Na₂CO₃3-(2-Methyloxazolo[4,5-c]pyridin-4-yl)benzaldehyde72%
4-Formylphenylboronic acidPd(dppf)Cl₂Na₂CO₃4-(2-Methyloxazolo[4,5-c]pyridin-4-yl)benzaldehyde74%

Data sourced from patent WO2007075847 A1.

The Sonogashira coupling enables the formation of a C-C bond between the C-4 position of the heterocycle and a terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes and is carried out in the presence of a base, typically an amine. This method is highly effective for synthesizing alkynyl-substituted heterocycles. The reaction of 4-Bromo-2-methyloxazolo[4,5-c]pyridine with terminal alkynes like propargyl alcohol proceeds smoothly under standard Sonogashira conditions to give the desired 4-alkynyl products.

AlkyneCatalyst SystemBaseProductYield (%)
Prop-2-yn-1-olPdCl₂(PPh₃)₂, CuITEA3-(2-Methyloxazolo[4,5-c]pyridin-4-yl)prop-2-yn-1-ol80%

Data sourced from patent WO2007075847 A1.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It offers a powerful alternative to SNAr reactions for coupling amines, especially when the nucleophile is weak or sterically hindered. This reaction involves a palladium catalyst, a suitable phosphine ligand, and a base.

This methodology has been successfully applied to 4-Bromo-2-methyloxazolo[4,5-c]pyridine for the synthesis of various N-substituted derivatives. For example, coupling with 4,4-difluoropiperidine (B1302736) using a palladium catalyst and a bulky phosphine ligand affords the corresponding 4-(4,4-difluoropiperidin-1-yl)-2-methyloxazolo[4,5-c]pyridine.

AmineCatalyst / LigandBaseProductYield (%)
4,4-DifluoropiperidinePd₂(dba)₃ / BINAPNaOt-Bu4-(4,4-Difluoropiperidin-1-yl)-2-methyloxazolo[4,5-c]pyridine67%

Data sourced from patent WO2007075847 A1.

Negishi and Stille Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine atom at the C-4 position of 4-Bromo-2-methyloxazolo[4,5-c]pyridine makes it an ideal substrate for such transformations. Among the various methods, Negishi and Stille couplings offer distinct advantages for the derivatization of heteroaryl halides. wikipedia.orgorganic-chemistry.org

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org For a substrate like 4-Bromo-2-methyloxazolo[4,5-c]pyridine, this strategy would allow for the introduction of a wide range of alkyl, alkenyl, and aryl groups at the C-4 position. Organozinc reagents are typically prepared via transmetalation from organolithium or Grignard reagents, or by direct insertion of zinc into an organic halide. nih.gov The reaction generally exhibits high functional group tolerance. nih.govorganic-chemistry.org

The Stille coupling utilizes organotin reagents (stannanes) to couple with organic halides, catalyzed by palladium complexes. harvard.edulibretexts.org This reaction is renowned for its tolerance of a wide array of functional groups, and the stability of organostannane reagents. organic-chemistry.orgnih.gov The primary drawback is the toxicity of tin compounds. organic-chemistry.org In the context of 4-Bromo-2-methyloxazolo[4,5-c]pyridine, Stille coupling would enable the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds, providing access to a diverse library of 4-substituted derivatives. The reactivity of the halide in Stille reactions generally follows the order I > Br > Cl. libretexts.org

FeatureNegishi CouplingStille Coupling
Organometallic ReagentOrganozinc (R-ZnX)Organotin (R-SnR'3)
Typical CatalystPalladium or NickelPalladium
Functional Group ToleranceHighVery High
Reagent ToxicityModerateHigh (Tin compounds)
Substrate Scope (R')Alkyl, Alkenyl, Aryl, Allyl, BenzylAlkenyl, Alkynyl, Aryl, Allyl

Exploration of Catalyst Systems and Ligand Effects

The success of Negishi and Stille coupling reactions is highly dependent on the choice of the palladium catalyst and associated ligands. The catalyst system's role is to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. harvard.edulibretexts.org

Catalyst Precursors: Common palladium sources include Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Pd(II) salts such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃), which are reduced in situ to the active Pd(0) species. harvard.edulibretexts.org For challenging substrates, including electron-deficient heteroaryl chlorides and bromides, more specialized catalyst systems are often required. acs.orgacs.org

Ligand Effects: The ligands coordinated to the palladium center are crucial for stabilizing the catalyst and modulating its reactivity. rsc.org Electron-rich and sterically bulky phosphine ligands are known to accelerate the oxidative addition and reductive elimination steps. nih.gov

Triphenylphosphine (PPh₃): A standard, versatile ligand used in many cross-coupling reactions.

Buchwald Ligands: A class of biaryl phosphine ligands (e.g., XPhos, SPhos, CPhos) that are highly effective for coupling sterically hindered or unreactive aryl halides due to their bulk and electron-donating properties. nih.govorganic-chemistry.org These ligands can promote the formation of the catalytically active monoligated Pd(0) species. nih.gov

N-Heterocyclic Carbenes (NHCs): Strong σ-donating ligands that form stable complexes with palladium, often exhibiting high catalytic activity for coupling unreactive substrates like aryl chlorides.

The choice of ligand can significantly impact reaction efficiency, substrate scope, and even selectivity in molecules with multiple reactive sites. rsc.orgresearchgate.net For an electron-deficient system like 4-Bromo-2-methyloxazolo[4,5-c]pyridine, ligands that promote a high rate of oxidative addition are generally preferred.

Catalyst SystemTypical SubstratesKey Characteristics
Pd(PPh₃)₄Aryl iodides, bromides, triflatesClassical, widely used, commercially available.
Pd(OAc)₂ / PPh₃Aryl bromidesForms active Pd(0) in situ.
Pd₂(dba)₃ / XPhos or SPhosAryl bromides, chlorides, hindered substratesHighly active system with bulky, electron-rich ligands. nih.gov
[(t-Bu)₂P(OH)]₂PdCl₂ (POPd)Aryl chlorides and bromides in waterWater-soluble catalyst, allows for "green" chemistry protocols. acs.org

Electrophilic Functionalization of the Pyridine and Oxazole (B20620) Rings

The fused oxazolo[4,5-c]pyridine ring system is inherently electron-deficient, which makes classical electrophilic aromatic substitution challenging. The pyridine nitrogen atom acts as a strong deactivating group, comparable to a nitro group, making the pyridine ring resistant to electrophiles. Similarly, the oxazole ring is also considered electron-deficient. pharmaguideline.comyoutube.com

Electrophilic attack on an unsubstituted oxazole ring, if forced, typically occurs at the C-5 position, though this requires activating (electron-donating) groups. tandfonline.comwikipedia.org In the fused system of 4-Bromo-2-methyloxazolo[4,5-c]pyridine, the electronic landscape is more complex. However, research on the related 2-diethylaminooxazolo[4,5-b]pyridine system has shown that the fused amino-oxazole moiety can provide sufficient activation for electrophilic substitution to occur. tandfonline.comtandfonline.com In that specific system, electrophiles like N-bromosuccinimide and nitric acid/sulfuric acid mixtures react regiospecifically at the C-6 position of the pyridine ring. tandfonline.com

For 4-Bromo-2-methyloxazolo[4,5-c]pyridine, which lacks a strong activating group, electrophilic substitution is expected to be difficult. The presence of the bromine atom and the deactivating nature of both heterocyclic rings would likely require harsh reaction conditions, potentially leading to low yields or decomposition. Superelectrophilic reagents might be necessary to achieve functionalization, as seen in highly activated nitroisoxazolopyridine systems. nih.gov

Reactivity of the C-2 Methyl Group for Further Derivatization

The methyl group at the C-2 position of the oxazole ring offers a valuable handle for synthetic elaboration. The protons of this methyl group are significantly acidic (pKa ≈ 20 for the C-2 proton in oxazole) due to the electron-withdrawing nature of the adjacent imine-like nitrogen atom and the ring oxygen. tandfonline.com This acidity allows for deprotonation by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to generate a nucleophilic carbanion.

This lithiated intermediate can then react with a variety of electrophiles, enabling the extension of the side chain at the C-2 position. nih.gov Common transformations include:

Aldol-type Condensation: Reaction with aldehydes and ketones to form β-hydroxyalkyl derivatives.

Alkylation: Reaction with alkyl halides to introduce longer or more complex alkyl chains.

Acylation: Reaction with esters or acid chlorides to produce β-keto derivatives.

This reactivity provides a strategic pathway to synthesize a wide range of analogs with modified substituents at the C-2 position, which can be crucial for structure-activity relationship studies in drug discovery. The 2-(halomethyl) derivatives of oxazoles are also known to be excellent scaffolds for substitution reactions with various nucleophiles, including amines, alkoxides, and thiolates. nih.gov

Ring-Opening, Rearrangement, and Degradation Pathways Under Various Conditions

The oxazolo[4,5-c]pyridine ring system, while aromatic, is susceptible to degradation under certain conditions, primarily involving the cleavage of the oxazole ring.

Deprotonation-Induced Ring Opening: A characteristic reaction of oxazoles is their tendency to undergo ring-opening upon deprotonation at the C-2 position. In the absence of an electrophile to trap the lithiated species, the anion can exist in equilibrium with an open-chain isonitrile enolate, which can lead to decomposition or rearrangement products upon workup. wikipedia.orgcutm.ac.in

Acid/Base Hydrolysis: Under strong acidic or basic conditions, the oxazole ring can be hydrolyzed. This would likely involve cleavage of the acyl-nitrogen bond (C2-N3) or the ether linkage (C2-O1), ultimately leading to the formation of a substituted 2-amino-3-hydroxypyridine (B21099) derivative after tautomerization.

Reductive Cleavage: Reduction of the oxazole ring can lead to ring-opened products. For instance, reduction with nickel-aluminum alloy in aqueous potassium hydroxide (B78521) has been shown to open the oxazole ring. tandfonline.com

Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly with reactive dienophiles. pharmaguideline.comwikipedia.org This cycloaddition is followed by the loss of a small molecule (like water or nitrile) from the bicyclic intermediate to form a new aromatic ring, often a pyridine or furan (B31954) derivative. pharmaguideline.com This reactivity could potentially be exploited to convert the oxazolo[4,5-c]pyridine scaffold into other heterocyclic systems.

Rearrangements: While not directly documented for this system, related azolopyridine scaffolds can undergo rearrangements. For example, isoxazolo[4,5-b]pyridines have been observed to undergo a base-promoted Boulton–Katritzky rearrangement. nih.gov This suggests that under specific thermal or chemical stress, skeletal rearrangements of the oxazolo[4,5-c]pyridine core might be possible.

Applications of 4 Bromo 2 Methyloxazolo 4,5 C Pyridine As a Versatile Synthetic Intermediate

Utilization in the Modular Construction of Complex Polyheterocyclic Architectures

The inherent reactivity of the carbon-bromine bond in 4-Bromo-2-methyloxazolo[4,5-c]pyridine makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions, including Suzuki, Stille, Heck, and Sonogashira couplings, allow for the introduction of a wide array of substituents at the 4-position of the oxazolopyridine core. This modular approach enables the systematic construction of complex polyheterocyclic systems, which are scaffolds of significant interest in medicinal chemistry and materials science.

For instance, the Suzuki coupling of 4-Bromo-2-methyloxazolo[4,5-c]pyridine with various aryl and heteroaryl boronic acids provides a straightforward route to 4-aryl- and 4-heteroaryl-2-methyloxazolo[4,5-c]pyridines. These products can then undergo further transformations on either the newly introduced aromatic ring or the existing oxazolopyridine nucleus, leading to the rapid assembly of diverse molecular frameworks. The ability to sequentially and selectively introduce different functionalities is a key advantage of using this bromo-substituted intermediate.

Recent research has demonstrated the synthesis of novel polyheterocyclic compounds through multi-step reaction sequences starting from related bromo-substituted pyridine (B92270) derivatives. nih.gov These strategies often involve an initial cross-coupling reaction followed by cyclization or other functional group manipulations to build additional heterocyclic rings onto the initial scaffold. nih.gov This highlights the potential of 4-Bromo-2-methyloxazolo[4,5-c]pyridine to serve as a starting point for the synthesis of intricate, multi-ring systems. nih.gov

Precursor for the Development of Advanced Organic Materials

The oxazolo[4,5-c]pyridine (B1611411) core is an electron-deficient aromatic system. When coupled with electron-donating groups, this can lead to the formation of molecules with interesting photophysical and electronic properties. The bromo-substituent on 4-Bromo-2-methyloxazolo[4,5-c]pyridine provides a reactive site for the introduction of such electron-donating moieties, making it a valuable precursor for the development of advanced organic materials.

Through cross-coupling reactions, various π-conjugated systems can be attached to the oxazolopyridine scaffold. For example, the Heck reaction with vinylarenes can introduce styrenyl groups, extending the conjugation of the system. mdpi.com Similarly, Sonogashira coupling with terminal alkynes can lead to the formation of ethynyl-linked conjugated materials. These extended π-systems are often characterized by their ability to absorb and emit light, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.

The ability to tune the electronic properties of the final material by carefully selecting the coupling partner for 4-Bromo-2-methyloxazolo[4,5-c]pyridine is a significant advantage. This modularity allows for the systematic investigation of structure-property relationships, which is crucial for the rational design of new organic materials with tailored functionalities.

Role in the Synthesis of Ligands for Transition Metal Catalysis

The nitrogen atoms within the oxazolo[4,5-c]pyridine scaffold possess lone pairs of electrons that can coordinate to transition metals. This property makes derivatives of 4-Bromo-2-methyloxazolo[4,5-c]pyridine attractive candidates for use as ligands in transition metal catalysis. The synthesis of such ligands often involves the initial modification of the 4-position via cross-coupling reactions to introduce additional coordinating groups.

For example, a phosphine (B1218219) group could be introduced through a palladium-catalyzed phosphination reaction, or a second nitrogen-containing heterocycle could be attached via a Suzuki or Stille coupling. The resulting multidentate ligands can then be complexed with various transition metals, such as palladium, rhodium, or iridium, to form catalysts for a wide range of organic transformations.

The rigid nature of the oxazolopyridine backbone can impart specific steric and electronic properties to the resulting metal complex, influencing its catalytic activity and selectivity. The ability to systematically modify the ligand structure by starting from 4-Bromo-2-methyloxazolo[4,5-c]pyridine allows for the fine-tuning of the catalyst's performance for a particular application.

Integration into Chemical Libraries for Exploratory Chemical Biology Research

In the quest for new therapeutic agents, the exploration of novel chemical space is of paramount importance. Chemical libraries, comprising large collections of diverse small molecules, are essential tools in this endeavor. 4-Bromo-2-methyloxazolo[4,5-c]pyridine serves as an excellent scaffold for the construction of such libraries due to the ease with which it can be diversified.

Starting from this single building block, a multitude of derivatives can be rapidly synthesized using parallel synthesis techniques. By employing a variety of coupling partners in reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination, a library of compounds with diverse substituents at the 4-position can be generated. These compounds can then be screened for biological activity against a range of therapeutic targets.

The oxazolo[4,5-c]pyridine core itself is a privileged structure in medicinal chemistry, meaning it is a scaffold that is frequently found in biologically active compounds. By using 4-Bromo-2-methyloxazolo[4,5-c]pyridine as a starting point, chemists can efficiently generate libraries of novel compounds that have a higher probability of exhibiting interesting biological profiles. The synthesis of libraries of polyheterocyclic derivatives with potential antimicrobial activity has been reported, underscoring the utility of such approaches. nih.gov

Contribution to Methodological Advancements in Organic Synthesis

The study of the reactivity of 4-Bromo-2-methyloxazolo[4,5-c]pyridine and related compounds can also contribute to the development of new synthetic methodologies. The unique electronic nature of the oxazolopyridine ring system can influence the outcome of chemical reactions in interesting and sometimes unexpected ways. By investigating the behavior of this compound in various transformations, organic chemists can gain a deeper understanding of reaction mechanisms and develop new and improved synthetic methods.

Sophisticated Spectroscopic and Structural Elucidation Methodologies Applied to 4 Bromo 2 Methyloxazolo 4,5 C Pyridine and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the integrity of the oxazolo[4,5-c]pyridine (B1611411) core and the specific substitution pattern.

The ¹H NMR spectrum of 4-Bromo-2-methyloxazolo[4,5-c]pyridine is expected to provide key information about the electronic environment of the protons. The methyl group at the 2-position would appear as a distinct singlet, typically in the range of δ 2.5-2.8 ppm. The protons on the pyridine (B92270) ring, H-5 and H-7, would manifest as two singlets in the aromatic region (δ 7.5-8.5 ppm), a result of the substitution pattern precluding vicinal proton-proton coupling.

The ¹³C NMR spectrum provides insight into the carbon framework. The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The methyl carbon is expected at the high-field end (δ 15-25 ppm). The quaternary carbons of the fused ring system (C-2, C-3a, C-4, C-7a) and the aromatic methine carbons (C-5, C-7) would resonate in characteristic regions, with the carbon atom bearing the bromine (C-4) being significantly influenced by the halogen's electronic effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Bromo-2-methyloxazolo[4,5-c]pyridine
Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
2-CH₃~2.6 (s, 3H)~20
2-~165
3a-~150
4-~115
5~8.2 (s, 1H)~152
7~7.9 (s, 1H)~118
7a-~140

Note: These are estimated values based on analogous structures; actual experimental values may vary.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete structural puzzle. github.ioyoutube.comsdsu.eduyoutube.comscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For the parent compound, no cross-peaks would be expected between the aromatic protons (H-5 and H-7) as they are not coupled, confirming their isolated nature on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. github.io It would definitively link the singlet at ~2.6 ppm to the methyl carbon and the aromatic proton signals to their respective carbons (H-5 to C-5 and H-7 to C-7), simplifying the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons and is crucial for identifying quaternary carbons and connecting different fragments of the molecule. youtube.com Key expected correlations for 4-Bromo-2-methyloxazolo[4,5-c]pyridine would include:

The methyl protons (2-CH₃) showing correlations to C-2 and C-3a.

The H-5 proton showing correlations to the quaternary carbons C-4, C-3a, and C-7.

The H-7 proton showing correlations to C-5 and C-7a. These correlations would unambiguously confirm the fusion of the oxazole (B20620) and pyridine rings and the placement of the bromo and methyl substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons. It is particularly useful for determining the stereochemistry of derivatives. For the parent compound, a NOESY experiment could show a spatial correlation between the methyl protons and the H-7 proton, providing further conformational information.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-Bromo-2-methyloxazolo[4,5-c]pyridine (C₇H₅BrN₂O), the calculated exact mass of the molecular ion [M]⁺ would be determined to several decimal places. The presence of a bromine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with [M]⁺ and [M+2]⁺ appearing in an approximate 1:1 ratio.

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. mdpi.comsapub.org Under electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule would fragment in a predictable manner. A plausible fragmentation pathway could involve:

Loss of a methyl radical (•CH₃) from the molecular ion.

Cleavage of the oxazole ring, potentially leading to the loss of carbon monoxide (CO) or acetonitrile (B52724) (CH₃CN).

Subsequent fragmentation of the bromopyridine core, involving the loss of HCN or the bromine atom.

By analyzing the masses of these fragment ions, the connectivity and stability of different parts of the molecule can be inferred, corroborating the structure determined by NMR.

Table 2: HRMS Data for 4-Bromo-2-methyloxazolo[4,5-c]pyridine
ParameterValue
Molecular FormulaC₇H₅BrN₂O
Calculated Exact Mass [M(⁷⁹Br)]⁺211.9612
Calculated Exact Mass [M(⁸¹Br)]⁺213.9592

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. aps.orgnih.gov The resulting spectra serve as a molecular fingerprint and confirm the presence of key functional groups.

For 4-Bromo-2-methyloxazolo[4,5-c]pyridine, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the fused heterocyclic system. aps.org

C-H vibrations: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed in the 2900-3000 cm⁻¹ region.

Ring vibrations: A series of complex bands between 1400-1650 cm⁻¹ would be characteristic of the C=C and C=N stretching vibrations within the aromatic pyridine and oxazole rings.

C-O vibrations: The C-O-C stretching of the oxazole ring typically gives rise to strong absorptions in the 1050-1250 cm⁻¹ region.

C-Br vibration: The C-Br stretching vibration is expected to appear as a strong band in the lower frequency (fingerprint) region of the spectrum, typically between 500-650 cm⁻¹.

Table 3: Predicted IR and Raman Active Vibrational Modes for 4-Bromo-2-methyloxazolo[4,5-c]pyridine
Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3050 - 3150IR, Raman
Aliphatic C-H Stretch2900 - 3000IR, Raman
C=N / C=C Ring Stretch1400 - 1650IR, Raman
C-O-C Stretch1050 - 1250IR
C-Br Stretch500 - 650IR, Raman

X-ray Crystallography for Precise Determination of Solid-State Molecular and Crystal Structures

While NMR spectroscopy provides the definitive structure in solution, single-crystal X-ray crystallography offers an unparalleled level of detail about the molecule's arrangement in the solid state. This technique would provide the ultimate confirmation of the atomic connectivity of 4-Bromo-2-methyloxazolo[4,5-c]pyridine.

Should suitable crystals be obtained, a diffraction experiment would yield precise data on bond lengths, bond angles, and torsion angles. mdpi.comnih.gov This data would confirm the planarity of the fused oxazolopyridine ring system. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions that govern the solid-state architecture, such as π–π stacking between the aromatic rings of adjacent molecules or potential halogen bonding involving the bromine atom. mdpi.com This information is crucial for understanding the material's physical properties.

Chiroptical Spectroscopy (if chiral derivatives are studied)

The parent compound, 4-Bromo-2-methyloxazolo[4,5-c]pyridine, is achiral and therefore does not exhibit chiroptical activity. However, if chiral derivatives were to be synthesized, for example, by introducing a stereocenter on a substituent, chiroptical spectroscopy would become an essential characterization tool. nih.govstrath.ac.uknih.gov

Techniques such as Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light. strath.ac.uk For a chiral derivative of 4-Bromo-2-methyloxazolo[4,5-c]pyridine, the CD spectrum would show characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophoric oxazolopyridine core. The comparison of experimental CD spectra with those predicted by quantum chemical calculations is a powerful method for assigning the absolute configuration (R or S) of the chiral centers without the need for X-ray crystallography. nih.gov

Theoretical and Computational Chemistry Investigations of 4 Bromo 2 Methyloxazolo 4,5 C Pyridine

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are instrumental in elucidating the electronic structure of molecules like 4-Bromo-2-methyloxazolo[4,5-c]pyridine. These calculations, often employing methods like Density Functional Theory (DFT), provide insights into the distribution of electrons within the molecule and the energies of its molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic structure is fundamentally determined by the arrangement of atoms and the nature of the chemical bonds. For 4-Bromo-2-methyloxazolo[4,5-c]pyridine, the fused oxazole (B20620) and pyridine (B92270) rings create a π-conjugated system. The presence of a bromine atom, a methyl group, and heteroatoms (nitrogen and oxygen) significantly influences the electron density distribution. The nitrogen and oxygen atoms, being highly electronegative, tend to draw electron density, while the bromine atom can act as both a σ-withdrawing and a π-donating group.

The HOMO and LUMO are critical in determining the molecule's chemical reactivity and electronic properties. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. For similar heterocyclic compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions.

In a study on 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, a related heterocyclic system, DFT calculations showed the HOMO and LUMO to be localized across the entire π-system of the molecule. nih.gov A similar distribution would be expected for 4-Bromo-2-methyloxazolo[4,5-c]pyridine.

Table 1: Predicted Electronic Properties of a Related Imidazo[4,5-b]pyridine Derivative

Property Value
HOMO Energy -3.1033 eV
LUMO Energy -0.7442 eV
Energy Gap (ΔE) 2.3591 eV

Data from a DFT study on 6-bromo-3-(5-bromopentyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine. nih.gov

Density Functional Theory (DFT) Studies on Reactivity, Selectivity, and Reaction Energetics

Density Functional Theory (DFT) is a powerful computational method for investigating the reactivity and selectivity of chemical reactions involving 4-Bromo-2-methyloxazolo[4,5-c]pyridine. DFT calculations can predict various reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and electrophilicity, which provide a quantitative measure of a molecule's reactivity.

The selectivity of reactions, for instance, in cross-coupling reactions which are common for bromo-substituted aromatic compounds, can be rationalized through DFT. For example, in Suzuki-Miyaura reactions of related bromo-pyridazines, DFT modeling has been used to understand the regioselectivity of the process and the role of the catalyst. mdpi.com Similar studies could be applied to 4-Bromo-2-methyloxazolo[4,5-c]pyridine to predict the most favorable site for substitution or coupling.

Reaction energetics, including the calculation of reaction energies and activation barriers, are also accessible through DFT. This information is crucial for understanding the feasibility and kinetics of a chemical transformation. By calculating the energies of reactants, products, and transition states, a detailed energy profile of a reaction can be constructed.

In a study on 4-bromo-3-(methoxymethoxy) benzoic acid, DFT was used to determine reactivity descriptors, and it was found that solvation can alter these values. researchgate.net This highlights the importance of considering the solvent environment in computational studies of reactivity.

Table 2: Calculated Reactivity Descriptors for a Related Bromo-Substituted Aromatic Compound

Descriptor Definition Predicted Trend
Ionization Potential (I) Energy required to remove an electron Higher value indicates greater stability
Electron Affinity (A) Energy released when an electron is added Higher value indicates greater electron accepting ability
Chemical Hardness (η) Resistance to change in electron distribution Higher value indicates lower reactivity
Electrophilicity (ω) Measure of the ability to accept electrons Higher value indicates a better electrophile

General trends predicted from DFT studies on related aromatic compounds.

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Barriers

Computational modeling provides a detailed picture of reaction mechanisms at the atomic level. For reactions involving 4-Bromo-2-methyloxazolo[4,5-c]pyridine, computational methods can be used to map out the entire reaction pathway, identifying key intermediates and transition states.

Transition state theory is a cornerstone of these investigations. By locating the transition state structure and calculating its energy, the activation energy barrier for a reaction can be determined. This barrier is a critical factor in determining the reaction rate. For complex, multi-step reactions, computational modeling can help to distinguish between different possible mechanisms by comparing the calculated energy barriers for each pathway.

For instance, in the context of palladium-catalyzed cross-coupling reactions, which are highly relevant for a molecule like 4-Bromo-2-methyloxazolo[4,5-c]pyridine, DFT calculations can model the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. A DFT modeling study on Suzuki-Miyaura reactions of a dibromo-methylpyridazinone provided insights into the reaction pathways and the role of the ferrocene moiety in the observed product distribution. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the identification and characterization of compounds like 4-Bromo-2-methyloxazolo[4,5-c]pyridine.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts, when compared with experimental data, can help to confirm the structure of a synthesized compound. While no specific predictions for 4-Bromo-2-methyloxazolo[4,5-c]pyridine were found, studies on related molecules like 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol have reported experimental ¹H-NMR data, which could serve as a basis for comparison with future theoretical predictions. researchgate.net

IR Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated computationally. These calculations provide a theoretical vibrational spectrum that can be compared with experimental data to assign the observed vibrational modes to specific molecular motions (e.g., stretching, bending). DFT calculations have been shown to be in good agreement with experimental IR and Raman spectra for related bromo-pyridine derivatives. researchgate.net

Table 3: General Ranges for Predicted Spectroscopic Data of Related Heterocyclic Compounds

Spectroscopic Parameter Predicted Range
¹H NMR Chemical Shift (aromatic protons) 7.0 - 9.0 ppm
¹³C NMR Chemical Shift (aromatic carbons) 110 - 160 ppm
C=N Stretching Frequency (IR) 1600 - 1650 cm⁻¹
C-Br Stretching Frequency (IR) 500 - 600 cm⁻¹

General ranges based on experimental and computational data for similar bromo-substituted pyridine and oxazole derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Understanding Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. The MEP map is color-coded to indicate regions of different electrostatic potential, with red typically representing electron-rich (negative potential) regions and blue representing electron-poor (positive potential) regions. Green and yellow indicate intermediate potentials.

For 4-Bromo-2-methyloxazolo[4,5-c]pyridine, an MEP map would reveal the distribution of charge and highlight the sites most likely to be involved in intermolecular interactions. The electronegative nitrogen and oxygen atoms are expected to be in red or yellow regions, indicating their potential to act as hydrogen bond acceptors or nucleophilic sites. The hydrogen atoms of the pyridine ring and the methyl group would likely be in blueish regions, indicating their potential to act as hydrogen bond donors or electrophilic sites. The bromine atom would have a more complex potential due to the interplay of its electronegativity and polarizability.

MEP analysis is valuable for predicting how a molecule will interact with other molecules, such as solvents, receptors, or other reactants. It provides a visual representation of the regions that are favorable for electrophilic and nucleophilic attack.

Future Research Trajectories and Unresolved Challenges in the Chemistry of 4 Bromo 2 Methyloxazolo 4,5 C Pyridine

Development of More Efficient and Sustainable Synthetic Routes (Green Chemistry Principles)

Current synthetic methodologies for 4-Bromo-2-methyloxazolo[4,5-c]pyridine and its derivatives often rely on traditional chemical processes. Future research will need to prioritize the development of more efficient and environmentally benign synthetic strategies, aligning with the principles of green chemistry. This involves exploring alternative starting materials, reducing the number of synthetic steps, and minimizing waste generation. The optimization of reaction conditions, such as temperature and catalysts, is also crucial for improving yields and reducing energy consumption.

Key Research Objectives:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Use of Renewable Feedstocks: Investigating the potential of bio-based starting materials to replace petroleum-derived precursors.

Catalysis: Developing novel and recyclable catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents.

Alternative Solvents: Exploring the use of greener solvents, such as water or supercritical fluids, to replace hazardous organic solvents.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The bromine atom at the 4-position and the fused oxazolopyridine core endow 4-Bromo-2-methyloxazolo[4,5-c]pyridine with a unique reactivity profile. While some of its chemical transformations have been explored, there remains a vast, uncharted territory of novel reactions and unconventional transformations. Future research should focus on systematically investigating its reactivity with a wide range of reagents and under diverse reaction conditions to uncover new synthetic possibilities.

Areas for Exploration:

Reaction TypePotential Reagents/ConditionsExpected Outcomes
Cross-Coupling ReactionsPalladium, Nickel, or Copper catalysts with various coupling partners (boronic acids, organozincs, etc.)Formation of C-C, C-N, and C-O bonds, leading to diverse functionalized derivatives.
C-H ActivationTransition metal catalysts (e.g., Rhodium, Iridium)Direct functionalization of C-H bonds, offering a more atom-economical approach to derivatization.
Photoredox CatalysisVisible-light-absorbing photocatalystsAccess to novel radical-mediated transformations and unique bond formations.
Ring-Opening/Rearrangement ReactionsLewis or Brønsted acids/bases, thermal or photochemical conditionsGeneration of novel heterocyclic scaffolds and exploration of skeletal diversity.

Expanding its Utility in the Construction of Functional Materials and Devices

The inherent structural features of the oxazolopyridine scaffold, such as its rigidity, planarity, and potential for electronic delocalization, make 4-Bromo-2-methyloxazolo[4,5-c]pyridine an attractive building block for functional materials. Future research should aim to systematically incorporate this moiety into polymers, organic frameworks, and other advanced materials to explore its potential in various technological applications.

Potential Applications:

Organic Electronics: As a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to its potential electronic properties.

Sensing: As a fluorescent or colorimetric sensor for the detection of specific analytes, leveraging the tunable electronic properties of the oxazolopyridine core.

Luminescent Materials: Development of novel phosphorescent or fluorescent materials for applications in lighting, displays, and bio-imaging.

Mechanistic Investigations of Complex Reaction Pathways Involving the Heterocyclic Core

A deep understanding of the reaction mechanisms is paramount for the rational design of new synthetic methods and the prediction of product outcomes. Many of the transformations involving the 4-Bromo-2-methyloxazolo[4,5-c]pyridine core are likely to proceed through complex, multi-step pathways. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms in detail.

Investigative Techniques:

TechniqueInformation Gained
Kinetic Studies Reaction rates, rate laws, and activation parameters.
In-situ Spectroscopy (NMR, IR, UV-Vis) Identification and characterization of reaction intermediates.
Isotope Labeling Studies Tracing the fate of specific atoms throughout a reaction pathway.
Computational Chemistry (DFT) Calculation of reaction energies, transition state structures, and potential energy surfaces.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of new derivatives of 4-Bromo-2-methyloxazolo[4,5-c]pyridine, the integration of its synthesis with modern automation technologies is essential. Flow chemistry, in particular, offers numerous advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and the potential for high-throughput screening.

Advantages of Flow Chemistry:

Precise Control: Accurate control over reaction parameters such as temperature, pressure, and reaction time.

Enhanced Safety: The use of small reaction volumes minimizes the risks associated with highly reactive or hazardous reagents.

Scalability: Seamless transition from laboratory-scale synthesis to large-scale production.

Automation: The ability to integrate with automated platforms for reaction optimization and library synthesis.

By focusing on these future research trajectories, the scientific community can unlock the full potential of 4-Bromo-2-methyloxazolo[4,5-c]pyridine, paving the way for new discoveries in synthesis, materials science, and beyond.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.